molecular formula C21H19NO3 B2809686 2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol CAS No. 2157464-48-5

2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol

Cat. No.: B2809686
CAS No.: 2157464-48-5
M. Wt: 333.387
InChI Key: TUWHACHHSHPYTB-HYARGMPZSA-N
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Description

2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol typically involves the condensation reaction between 4-(benzyloxy)aniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenolic and benzyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol involves its ability to form complexes with metal ions, which can enhance its biological activity. The imine group can coordinate with metal ions, leading to the formation of stable complexes that can interact with biological targets. These interactions can modulate various biochemical pathways, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-4-bromophenol: Similar structure but with a bromine atom at the 4-position instead of a methoxy group.

    2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol is unique due to the presence of both methoxy and benzyloxy groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the benzyloxy group can provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-methoxy-6-[(4-phenylmethoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-9-5-8-17(21(20)23)14-22-18-10-12-19(13-11-18)25-15-16-6-3-2-4-7-16/h2-14,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHACHHSHPYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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